2-Bromo-5-methyl-1H-imidazole;hydrobromide

Description

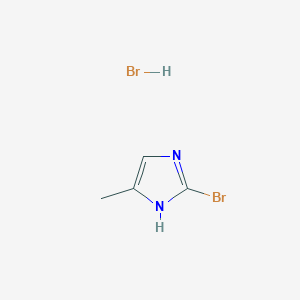

2-Bromo-5-methyl-1H-imidazole;hydrobromide is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 5-position of the imidazole ring, with an additional hydrobromide group.

Properties

IUPAC Name |

2-bromo-5-methyl-1H-imidazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCRAXFLTOMSGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416229-75-7 | |

| Record name | 2-bromo-4-methyl-1H-imidazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-1H-imidazole;hydrobromide typically involves the bromination of 5-methylimidazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-1H-imidazole;hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-methylimidazole.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 2-substituted-5-methylimidazoles.

Oxidation: Formation of 2-bromo-5-methylimidazole N-oxides.

Reduction: Formation of 5-methylimidazole.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that imidazole derivatives, including 2-bromo-5-methyl-1H-imidazole; hydrobromide, exhibit notable antibacterial and antifungal properties. A study highlighted the synthesis of various imidazole-based compounds that showed effective antimicrobial activity against a range of pathogens. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 4 µg/mL against specific bacterial strains, indicating their potential as therapeutic agents against resistant microorganisms .

Cancer Therapeutics

Imidazole compounds have been investigated for their anticancer properties. A recent study noted that imidazole derivatives could outperform conventional chemotherapeutics like cisplatin in treating certain cancer cell lines, including colorectal and breast cancers. The mechanism of action often involves the induction of apoptosis through interactions with cellular DNA, making these compounds promising candidates for further development in cancer therapy .

Organic Synthesis

Synthetic Intermediate

2-Bromo-5-methyl-1H-imidazole; hydrobromide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom can be utilized in various substitution reactions, facilitating the construction of diverse chemical scaffolds that are essential in pharmaceutical development. For example, it can be employed in reactions to form other functionalized imidazoles or to introduce additional substituents that enhance biological activity .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Bromo-5-methyl-1H-imidazole | 4 | Staphylococcus aureus |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole | 16 | Escherichia coli |

| Benzimidazole derivative | 8 | Candida albicans |

Case Study: Synthesis and Evaluation of Anticancer Activity

In a systematic study involving the synthesis of various imidazole derivatives, researchers synthesized a new compound based on 2-bromo-5-methyl-1H-imidazole; hydrobromide. This compound was tested against several cancer cell lines, revealing an IC50 value significantly lower than that of traditional chemotherapeutics like cisplatin. The study concluded that the imidazole scaffold's structural features contribute to enhanced bioactivity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-1H-imidazole;hydrobromide involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also interact with DNA, causing strand breaks and inhibiting replication.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-1-methylimidazole

- 2-Bromo-4-methylimidazole

- 2-Chloro-5-methylimidazole

Uniqueness

2-Bromo-5-methyl-1H-imidazole;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 2-position and the methyl group at the 5-position allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

2-Bromo-5-methyl-1H-imidazole;hydrobromide is a heterocyclic compound that has garnered attention in biological and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazole family, characterized by a five-membered ring containing nitrogen atoms. The specific substitutions at the 2-position (bromine) and 5-position (methyl) contribute to its distinct chemical reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

- Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity.

- DNA Interaction : It can interact with DNA, potentially causing strand breaks and inhibiting replication processes.

- Disruption of Microbial Cell Membranes : Preliminary studies suggest that this compound may disrupt microbial cell membranes, indicating potential antimicrobial properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been explored for its efficacy against various pathogens, including resistant strains of bacteria. The mechanism involves disrupting cellular functions through interaction with microbial membranes and essential metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to act on specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting diseases associated with enzyme dysregulation.

Study 1: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a notable MIC value, suggesting strong antimicrobial activity. The study highlighted the compound's potential as an alternative to traditional antibiotics in treating resistant infections .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Enzyme Inhibition Assays

In another research effort, the compound was tested for its ability to inhibit specific enzymes related to cancer metabolism. The results showed that it effectively inhibited enzyme activity in vitro, suggesting a pathway for further drug development aimed at cancer treatment .

| Enzyme | IC50 (µM) |

|---|---|

| Lactate dehydrogenase | 10 |

| Aldose reductase | 15 |

Applications in Drug Development

Given its biological activities, this compound is being considered for various applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.

- Cancer Therapeutics : Potential use in designing inhibitors for enzymes involved in cancer metabolism.

- Research Reagent : Utilized as a building block in synthesizing more complex heterocyclic compounds for further biological evaluation.

Q & A

Q. Critical Conditions :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-bromination .

- Stoichiometry : A 1:1 molar ratio of bromine to precursor avoids di-brominated byproducts.

Basic: Which spectroscopic techniques are most reliable for characterizing the structure of 2-Bromo-5-methyl-1H-imidazole hydrobromide?

Methodological Answer:

A multi-technique approach is essential:

Data Interpretation : Cross-reference NMR/FTIR with computational simulations (e.g., Gaussian) to resolve ambiguities.

Advanced: How can researchers address contradictory spectroscopic data (e.g., unexpected downfield shifts in ¹H NMR) during characterization?

Methodological Answer:

Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Multi-Technique Validation : Confirm NMR assignments with COSY/HSQC or compare to X-ray structures (e.g., hydrobromide salts in ).

- Isotopic Labeling : Use deuterated solvents to identify exchangeable protons (e.g., NH in imidazole).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Advanced: What strategies improve regioselectivity in electrophilic substitution reactions during synthesis?

Methodological Answer:

Regioselectivity is influenced by:

- Directing Groups : The methyl group at C-5 directs bromination to C-2 via steric and electronic effects .

- Catalysts : PdCl₂(dppf) enhances Suzuki coupling selectivity for C-4/C-5 positions in imidazole derivatives .

- Solvent Polarity : High polarity (e.g., DMSO) stabilizes transition states favoring C-2 substitution .

Basic: What are the key considerations when designing solubility studies for this compound?

Methodological Answer:

- Solvent Systems : Test polar solvents (water, methanol) and binary mixtures (e.g., water:ethanol) due to hydrobromide salt solubility .

- pH Dependence : Adjust pH to assess protonation effects (imidazole pKa ~7.0).

- Ionic Strength : Use buffer solutions to mimic physiological conditions for drug-discovery applications .

Advanced: How can computational methods predict the biological activity of derivatives targeting enzymes like EGFR?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR active sites (e.g., PDB: 1M17). Validate with binding free energy calculations .

- ADMET Analysis : Predict pharmacokinetics (e.g., SwissADME) and toxicity (ProTox-II) to prioritize derivatives .

- In Vitro Correlation : Compare docking scores with cytotoxicity assays (e.g., MTT on cancer cell lines) .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (Rf ~0.6–0.8, as seen in ).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- TLC Monitoring : Track brominated intermediates (Rf values: 0.65–0.83) .

Advanced: What mechanistic insights explain byproduct formation during bromination?

Methodological Answer:

- Over-Bromination : Excess Br₂ leads to di-brominated species (e.g., 4,5-dibromo derivatives) .

- Radical Pathways : Trace metals (e.g., Fe³⁺) initiate side reactions; use chelating agents (EDTA) to suppress .

- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition for multiple substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.